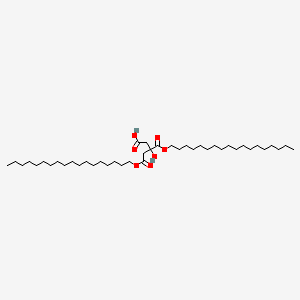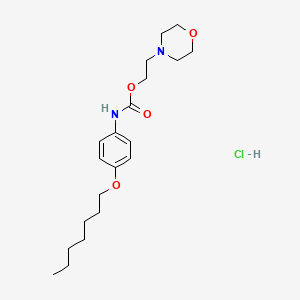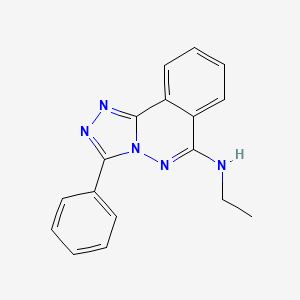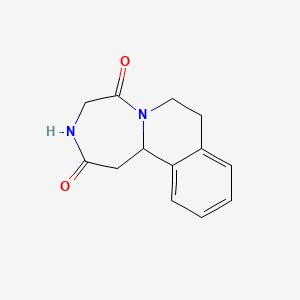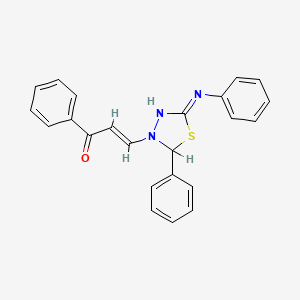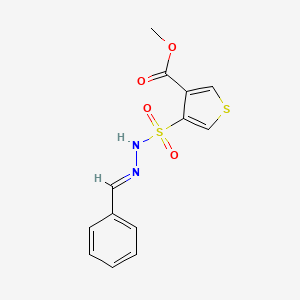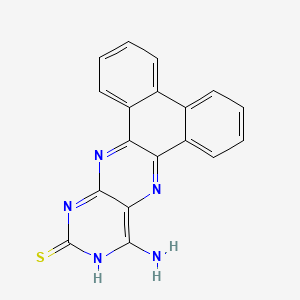![molecular formula C23H34N4O12 B12733376 oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane CAS No. 103840-61-5](/img/structure/B12733376.png)
oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of oxalic acid and a piperazine derivative, making it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:
Formation of the Piperazine Derivative: This step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridinylpiperazine intermediate.
Attachment of the Azepane Ring: The intermediate is then reacted with an azepane derivative to form the final compound. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the azepane ring.
Oxalic Acid Addition: Finally, oxalic acid is introduced to the reaction mixture to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: Studied for its potential pharmacological effects.
Uniqueness
Oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
103840-61-5 |
|---|---|
Molecular Formula |
C23H34N4O12 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane |
InChI |
InChI=1S/C17H28N4.3C2H2O4/c1-2-6-10-19(9-5-1)11-12-20-13-15-21(16-14-20)17-7-3-4-8-18-17;3*3-1(4)2(5)6/h3-4,7-8H,1-2,5-6,9-16H2;3*(H,3,4)(H,5,6) |
InChI Key |
ZTTYFJVYEAYBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



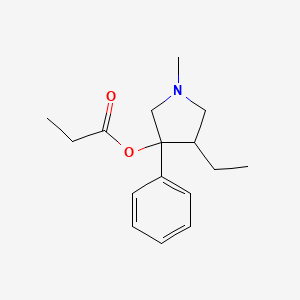
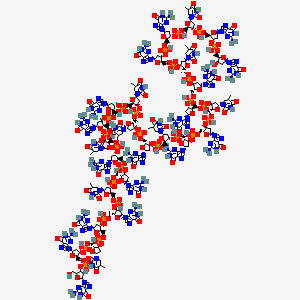
![(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoic acid;hydrate](/img/structure/B12733304.png)
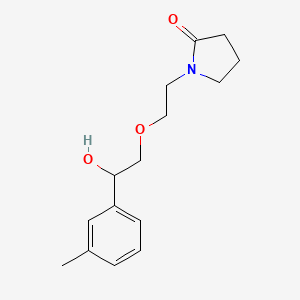

![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
